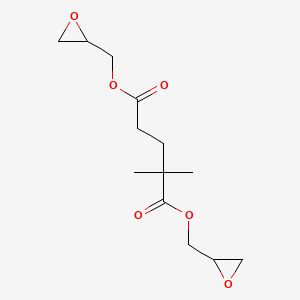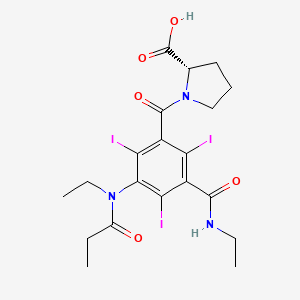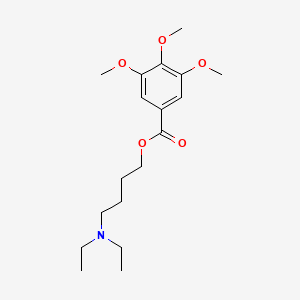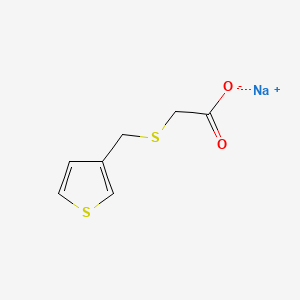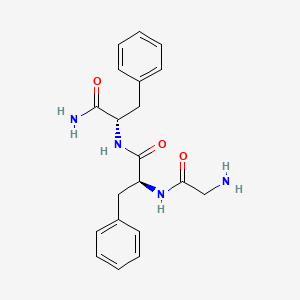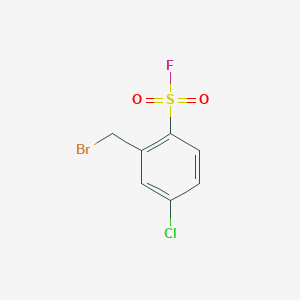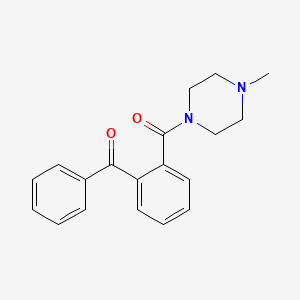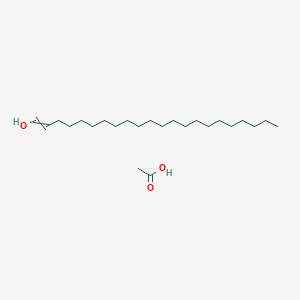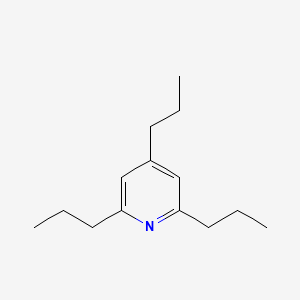
2,4,6-Tripropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tripropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with propyl groups attached to the 2, 4, and 6 positions of the pyridine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method uses a bimetallic catalyst, such as Al/Ag3PO4, under mild and environmentally friendly conditions. This method offers excellent yields and shorter reaction times . Another approach involves the use of iodine in DMSO as a catalyst for the reaction between acetophenones, ammonium acetate, and methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tripropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2,4,6-Tripropylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of agrochemicals, surfactants, and photosensitizers.
Mechanism of Action
The mechanism of action of 2,4,6-Tripropylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its interaction with DNA or inhibition of key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triarylpyridines: These compounds have aryl groups instead of propyl groups and are known for their biological activities, including antibacterial and anticancer properties.
2,4,6-Triaminopyrimidines: These derivatives have amino groups and are studied for their pharmacological activities, including as dihydrofolate reductase inhibitors.
Uniqueness
2,4,6-Tripropylpyridine is unique due to its specific propyl substitutions, which impart distinct chemical properties and biological activities. Its synthesis and reactivity differ from other pyridine derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33354-91-5 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,4,6-tripropylpyridine |
InChI |
InChI=1S/C14H23N/c1-4-7-12-10-13(8-5-2)15-14(11-12)9-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
QMAJEURKUOFRMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=C1)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
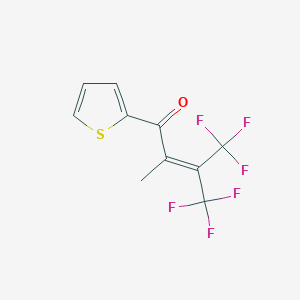
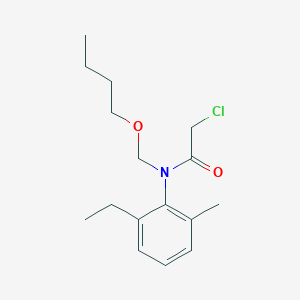
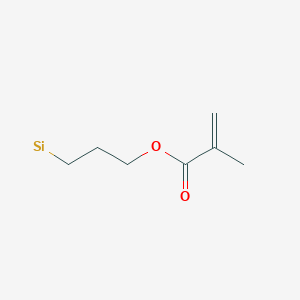
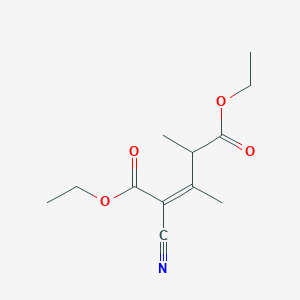
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
